(2-Amino-4-methylphenyl)methanol

Descripción

Chemical Identity and Nomenclature

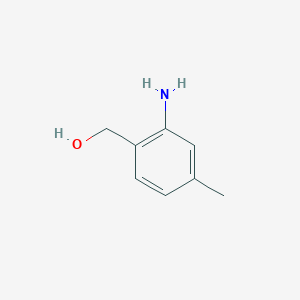

(2-Amino-4-methylphenyl)methanol, a substituted benzyl alcohol derivative, is systematically named according to IUPAC guidelines as This compound . Its molecular formula is C₈H₁₁NO , with a molecular weight of 137.18 g/mol . The compound is identified by several synonyms, including:

The CAS Registry Number 81335-87-7 uniquely distinguishes it from structural isomers and related aminobenzyl alcohols . Its SMILES notation, CC1=CC(=C(C=C1)CO)N , precisely encodes the spatial arrangement of its functional groups: a methyl group at position 4, an amino group at position 2, and a hydroxymethyl group attached to the benzene ring .

Structural Features and Characteristics

The molecule consists of a benzene ring substituted with three functional groups (Fig. 1):

- Amino group (-NH₂) at position 2

- Methyl group (-CH₃) at position 4

- Hydroxymethyl group (-CH₂OH) at position 1

This ortho-amino substitution pattern creates intramolecular hydrogen bonding between the -NH₂ and -OH groups, influencing its crystallinity and solubility . The compound typically appears as a white to off-white crystalline solid with a melting point range of 138–139°C .

Position within Aminobenzyl Alcohol Compounds

This compound belongs to the aminobenzyl alcohol family, characterized by a benzene ring with both amino and hydroxymethyl substituents. Its structural isomers include:

- 3-Amino-4-methylbenzyl alcohol (CAS 81863-45-8): Methyl at position 4, amino at position 3

- 4-Aminobenzyl alcohol (CAS 623-04-1): Amino at position 4, no methyl group

Comparative analysis shows that the ortho-substitution in this compound reduces symmetry compared to para-substituted analogs, affecting its dipole moment (calculated as 2.1 D ) and crystal packing efficiency . The methyl group enhances lipophilicity, evidenced by its LogP of 1.65 versus 1.02 for 4-aminobenzyl alcohol .

Historical Context of Aminomethylbenzyl Alcohols Research

The synthesis of aminobenzyl alcohols gained prominence in the mid-20th century with advances in catalytic hydrogenation. Early methods for producing this compound involved:

- Reductive amination of 4-methyl-2-nitrobenzaldehyde using Raney nickel

- Grignard reactions with 2-amino-4-methylbenzaldehyde precursors

A breakthrough occurred in 2021 with the development of a domino protocol using T3P (propylphosphonic anhydride) to synthesize benzoselenazine derivatives from this compound and selenoamides . This method achieved yields up to 96%, highlighting the compound’s utility as a building block in heterocyclic chemistry .

Table 2: Milestones in Aminobenzyl Alcohol Research

Current research focuses on exploiting the compound’s dual functionality (-NH₂ and -OH) for designing:

Propiedades

IUPAC Name |

(2-amino-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXLRSYFDTULBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81335-87-7 | |

| Record name | 2-Amino-4-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Catalytic Hydrogenation

Catalytic hydrogenation is a preferred method due to its efficiency and scalability. In this process, 2-nitro-4-methylbenzyl alcohol is dissolved in a polar solvent such as ethanol or methanol. A catalyst—typically palladium on carbon (Pd/C) or Raney nickel—is introduced under hydrogen gas (H₂) at controlled temperatures (25–50°C) and pressures (1–3 atm). The reaction proceeds via the following pathway:

$$

\text{2-Nitro-4-methylbenzyl alcohol} + 3\text{H}2 \rightarrow \text{this compound} + 2\text{H}2\text{O}

$$

Post-reduction, hydrochloric acid (HCl) is added to form the hydrochloride salt, which is isolated via crystallization. The free base is subsequently obtained by neutralizing the salt with a weak base (e.g., sodium bicarbonate) and extracting the product into an organic solvent such as ethyl acetate.

Key Parameters

Chemical Reduction with Iron/Hydrochloric Acid

An alternative to catalytic hydrogenation employs iron powder in acidic conditions. Here, 2-nitro-4-methylbenzyl alcohol is refluxed with iron filings and concentrated HCl in a water-miscible solvent (e.g., ethanol). The nitro group undergoes reduction to an amine, with iron(III) oxide (Fe₃O₄) forming as a byproduct. The reaction mixture is filtered, and the filtrate is basified to precipitate the free base.

Advantages :

- Lower cost compared to noble metal catalysts.

- Suitable for large-scale production.

Limitations :

Purification and Isolation Techniques

Purification is critical to achieving high-purity this compound, particularly for pharmaceutical applications.

Crystallization of the Hydrochloride Salt

The hydrochloride salt is preferentially crystallized from the reaction mixture by cooling the acidic solution. Ethanol or methanol is commonly used due to their moderate polarity, which promotes salt formation while minimizing co-precipitation of impurities.

Acid-Base Extraction

For the free base, acid-base extraction is employed:

- Dissolve the crude product in dilute HCl (pH 2–3) to form the water-soluble hydrochloride.

- Extract organic impurities with ethyl acetate or dichloromethane.

- Neutralize the aqueous phase with NaOH (pH 8–9) to precipitate the free base.

- Filter and dry under vacuum.

Typical Purity : >98% (determined via HPLC).

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 7405-13-2 (HCl salt) |

| Melting Point | 180–182°C (HCl salt) |

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | 85 | 98 | High |

| Iron/HCl Reduction | Fe, HCl | 78 | 95 | Moderate |

Catalytic hydrogenation offers superior yield and purity but requires specialized equipment for handling H₂. Iron-mediated reduction is cost-effective but generates more waste.

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-4-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or imines.

Reduction: Reduction reactions can further modify the amino group to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and imines.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Synthesis

(2-Amino-4-methylphenyl)methanol serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. Its structural features allow it to interact with neurotransmitter systems, indicating potential roles in modulating mood and pain perception.

2. Antidepressant and Anesthetic Potential

Research suggests that this compound may exhibit antidepressant and anesthetic properties due to its similarity to other known compounds in these categories. Studies have indicated its interactions with serotonin and norepinephrine pathways, which are critical for mood regulation .

Chemical Research Applications

1. Organic Synthesis

The compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecules. Its reactivity can be harnessed to develop new materials or compounds with desired properties.

2. Enzyme Interaction Studies

this compound is being investigated for its ability to inhibit specific enzymes involved in biochemical pathways, which is crucial for understanding its mechanism of action and therapeutic applications.

Case Study 1: Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Neurological Research

A study focusing on the compound's effects on neurotransmitter systems demonstrated its potential role in treating depressive disorders. The findings indicated that modifications to the compound could enhance its efficacy as a therapeutic agent targeting serotonin levels in the brain.

Mecanismo De Acción

The mechanism of action of (2-Amino-4-methylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Halogen-Substituted Analogs

| Compound Name | Substituent | Key Differences vs. Target Compound | Biological/Chemical Impact |

|---|---|---|---|

| (2-Amino-4-fluorophenyl)methanol | Fluorine | -F (electron-withdrawing) vs. -CH₃ | Higher stability and polarity; enhanced interactions with biological targets due to fluorine's electronegativity . |

| (2-Amino-5-bromophenyl)methanol | Bromine | -Br (bulky, polarizable) vs. -CH₃ | Larger steric hindrance; potential for stronger van der Waals interactions in biological systems . |

| (2-Amino-4-chlorophenyl)methanol | Chlorine | -Cl (moderately electron-withdrawing) | Intermediate reactivity; may exhibit antimicrobial activity . |

Key Insight: Halogens (F, Cl, Br) increase polarity and alter electronic effects compared to the methyl group. Methyl substituents provide steric bulk without significant electron withdrawal, favoring stability in non-polar environments .

Methoxy-Substituted Analogs

| Compound Name | Substituent | Key Differences vs. Target Compound | Impact |

|---|---|---|---|

| (2-Amino-4-methoxyphenyl)methanol | Methoxy (-OCH₃) | -OCH₃ (electron-donating) vs. -CH₃ | Increased solubility in polar solvents; altered metabolic pathways due to methoxy group's resistance to oxidation . |

Key Insight : Methoxy groups enhance solubility but reduce electrophilic reactivity compared to methyl groups, limiting utility in certain substitution reactions .

Phenol vs. Methanol Derivatives

| Compound Name | Functional Group | Key Differences | Applications |

|---|---|---|---|

| 2-Amino-4-methylphenol | -OH (phenol) | Lacks hydroxymethyl group | Less versatile in nucleophilic reactions; used primarily as a dye intermediate . |

| 2-{[(4-Methylphenyl)amino]methyl}phenol | -NH-CH₂-Ph-CH₃ | Additional aniline substitution | Broader biological activity due to enhanced hydrogen-bonding capacity . |

Key Insight: The hydroxymethyl group in this compound enables esterification and oxidation reactions unavailable in phenol-based analogs .

Alkyl-Substituted Analogs

| Compound Name | Substituent | Key Differences | Reactivity Profile |

|---|---|---|---|

| (2-Amino-4-ethylphenyl)methanol | Ethyl (-CH₂CH₃) | Larger alkyl group | Increased hydrophobicity; potential for enhanced membrane permeability . |

| (2-Amino-4-isopropylphenyl)methanol | Isopropyl (-CH(CH₃)₂) | Steric bulk | Reduced reaction rates in sterically sensitive reactions . |

Key Insight : Methyl groups offer a balance between hydrophobicity and steric effects, optimizing reactivity in both aqueous and organic media .

Unique Features of this compound

- Dual Reactivity: The amino group participates in diazotization, while the hydroxymethyl group enables esterification or oxidation to carboxylic acids .

- Biological Interactions : The methyl group enhances lipid solubility, improving cell membrane penetration compared to polar halogenated analogs .

- Synthetic Utility : Serves as a precursor for pharmaceuticals (e.g., β-blockers) and agrochemicals due to its balanced electronic profile .

Actividad Biológica

(2-Amino-4-methylphenyl)methanol, also known as 4-methyl-2-(hydroxymethyl)aniline, is a compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁NO, with a molecular weight of approximately 151.18 g/mol. The compound features an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH) attached to a methyl-substituted phenyl ring, which contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted its effectiveness against Candida albicans , where it disrupted biofilm formation and affected membrane permeability, leading to cell death primarily through necrosis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The amino group in the structure can form hydrogen bonds with target proteins, potentially influencing their activity and stability .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

- Receptor Modulation : It is believed that this compound can bind to receptors in the nervous system, influencing neurotransmitter release and potentially leading to antidepressant effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-4-methylphenol | Lacks hydroxymethyl group | Antimicrobial, but less studied |

| 4-Amino-2-methylphenol | Different substitution pattern | Moderate antimicrobial properties |

| 2-Amino-4-methylbenzyl alcohol | Similar structure with different functional groups | Potentially similar activities |

The distinct substitution pattern of this compound enhances its biological properties compared to structurally similar compounds.

Case Studies

A notable case study involved the use of this compound in synthesizing novel derivatives aimed at enhancing therapeutic efficacy. Researchers synthesized several derivatives and evaluated their biological activities against various pathogens. The results demonstrated that modifications in the chemical structure significantly influenced antimicrobial potency and selectivity .

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:

- Antimicrobial Agents : Targeting resistant strains of bacteria and fungi.

- Anticancer Drugs : Developing formulations that can effectively induce apoptosis in tumor cells.

- Neurological Disorders : Investigating its role in modulating neurotransmitter systems for potential antidepressant effects .

Industrial Uses

In addition to its pharmaceutical applications, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity.

Q & A

Q. What are the common synthetic routes for (2-Amino-4-methylphenyl)methanol, and how do reaction conditions influence yield?

The synthesis can be adapted from analogous aromatic amino alcohols. Two primary methods are:

- Nitro Reduction : Reduce (2-nitro-4-methylphenyl)methanol using NaBH₄ or H₂ with a Pd/C catalyst in methanol/ethanol at room temperature. Monitor completion via TLC or HPLC .

- Direct Amination : React (4-methylphenyl)methanol with ammonia under Cu/Ni catalysis at elevated temperatures (80–120°C). Optimize pressure (1–3 atm) to enhance amination efficiency . Key parameters: Catalyst loading (5–10% w/w), solvent polarity, and reaction time (6–24 hrs) critically impact yield.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : Analyze -NMR for aromatic protons (δ 6.5–7.2 ppm), amino (-NH₂, δ 1.5–2.5 ppm), and hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm). -NMR confirms methyl (δ 20–25 ppm) and hydroxymethyl (δ 60–65 ppm) groups .

- IR : Identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

Q. How can researchers purify this compound to achieve high purity?

- Recrystallization : Use ethanol/water (8:2) at 60°C, cooling to 4°C for crystallization. Filter and dry under vacuum .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate byproducts. Monitor fractions via TLC .

Advanced Research Questions

Q. How does the methyl group at the 4-position influence regioselectivity in substitution reactions compared to methoxy analogs?

The electron-donating methyl group enhances ortho/para-directing effects in electrophilic substitution, but steric hindrance may reduce reactivity compared to methoxy analogs. For example:

- Sulfonation : Preferential sulfonation at the 5-position (para to methyl) occurs in H₂SO₄ at 80°C, whereas methoxy analogs favor the 3-position due to stronger resonance effects .

- Acylation : Use acetyl chloride/AlCl₃ to acylate the amino group, but monitor competing hydroxymethyl oxidation .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Oxidation : The hydroxymethyl group oxidizes to carboxylic acid under ambient O₂. Store under N₂ at -20°C with desiccants (silica gel) .

- Light Sensitivity : Amber glass vials prevent photodegradation of the aromatic amine .

- pH Sensitivity : Buffer solutions (pH 6–8) stabilize the compound in aqueous media .

Q. How can contradictory data on biological activity be resolved when comparing this compound to its analogs?

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. methoxy) and test against bacterial models (e.g., E. coli). Use MIC assays to correlate electron-donating groups with enhanced antibacterial activity .

- Metabolic Stability : Compare hepatic microsome half-lives (e.g., rat liver microsomes) to assess if methyl groups improve metabolic resistance over methoxy analogs .

Q. What strategies optimize oxidation of the hydroxymethyl group to carboxylic acid without degrading the amino group?

- Selective Oxidation : Use KMnO₄ in alkaline conditions (pH 10–12) at 0–5°C to minimize side reactions. Monitor reaction progress via IR (loss of O-H stretch at 3600 cm⁻¹) .

- Protection-Deprotection : Temporarily protect the amino group with Boc anhydride before oxidation, then deprotect with TFA .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., varying yields in nitro reduction), replicate experiments with controlled parameters (solvent purity, catalyst batch) and apply ANOVA to identify significant variables .

- Safety Protocols : Follow guidelines for aromatic amines: use fume hoods, PPE (nitrile gloves, lab coats), and neutralize waste with 10% acetic acid before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.